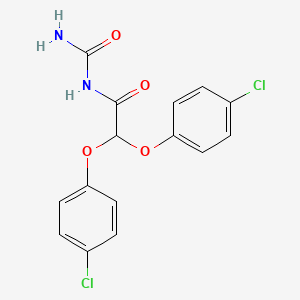
Urefibrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UREFIBRATE is a chemical compound known for its role as an antihyperlipidaemic agent. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . This compound is primarily used to manage lipid levels in the body, making it significant in the treatment of conditions like hypercholesterolemia and hypertriglyceridemia.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of UREFIBRATE involves several steps, starting from the basic chemical structure of clofibrate. The process typically includes:
Esterification: The initial step involves the esterification of clofibric acid with an appropriate alcohol under acidic conditions.
Chlorination: The esterified product is then subjected to chlorination to introduce chlorine atoms into the structure.
Amidation: The chlorinated intermediate undergoes amidation with a suitable amine to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: UREFIBRATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
UREFIBRATE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of fibrates and their derivatives.
Biology: Investigated for its effects on lipid metabolism and its role in cellular processes.
Medicine: Extensively studied for its therapeutic potential in treating lipid disorders and related cardiovascular diseases.
Industry: Utilized in the development of new lipid-lowering agents and formulations.
作用机制
UREFIBRATE exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the regulation of genes involved in lipid metabolism, resulting in:
Increased Lipolysis: Breakdown of triglycerides into free fatty acids.
Enhanced Fatty Acid Oxidation: Increased oxidation of fatty acids in the liver.
Reduction in Triglyceride Levels: Lowering of triglyceride levels in the blood.
Increase in High-Density Lipoprotein (HDL) Levels: Elevation of HDL cholesterol levels
相似化合物的比较
UREFIBRATE is compared with other fibrates like:
- Fenofibrate
- Bezafibrate
- Clofibrate
Uniqueness of this compound:
- Selective Activation : this compound selectively activates PPAR-α, leading to specific lipid-lowering effects.
- Efficacy : It has shown higher efficacy in certain lipid disorders compared to other fibrates.
- Safety Profile : this compound has a favorable safety profile with fewer side effects.
Similar Compounds:
- Fenofibrate : Another PPAR-α agonist used to treat hyperlipidemia.
- Bezafibrate : A broad-spectrum lipid-lowering agent.
- Clofibrate : The parent compound from which this compound is derived.
属性
CAS 编号 |
38647-79-9 |
|---|---|
分子式 |
C15H12Cl2N2O4 |
分子量 |
355.2 g/mol |
IUPAC 名称 |
N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-9-1-5-11(6-2-9)22-14(13(20)19-15(18)21)23-12-7-3-10(17)4-8-12/h1-8,14H,(H3,18,19,20,21) |
InChI 键 |
SARMXBVJUDMWKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
其他 CAS 编号 |
38647-79-9 |
同义词 |
is(4-chlorophenoxy)acetylurea EGYT-1299 urefibrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




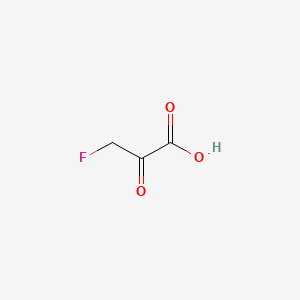




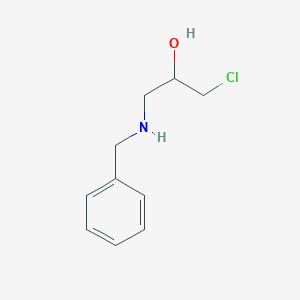
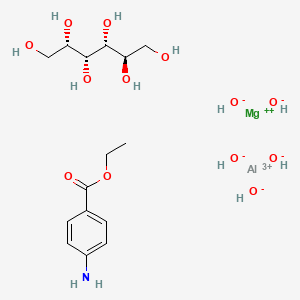
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)
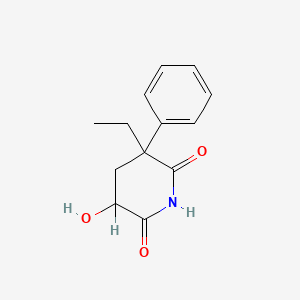
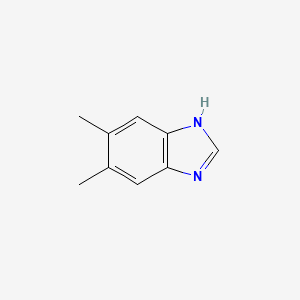

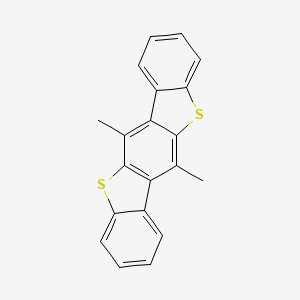
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)